molecular formula C21H17FN4O B2557793 N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105210-03-4

N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Numéro de catalogue: B2557793
Numéro CAS: 1105210-03-4
Poids moléculaire: 360.392
Clé InChI: AZORRLWCCIUMDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O and its molecular weight is 360.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural and Chemical Properties

  • The study of benznidazole highlights the conformational aspects of compounds with similar structural features, emphasizing the orientation of planar fragments such as the imidazol group, benzyl group, and the acetamide fragment. This research provides a foundation for understanding the molecular geometry and potential chemical reactivity of related compounds (Soares-Sobrinho et al., 2018).

Kinase Inhibition and Anticancer Activity

  • Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory and anticancer activities, demonstrating the potential of structurally similar compounds in therapeutic applications, particularly in targeting cancer cells and pathways involved in cancer progression (Fallah-Tafti et al., 2011).

Metabolic Stability in Drug Development

  • Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explores the metabolic stability of compounds with similar structures, aiming to enhance therapeutic efficacy by minimizing metabolic deactivation. This is crucial for the development of more stable and effective therapeutic agents (Stec et al., 2011).

Potential in Alzheimer's Disease Treatment

  • A series of N-benzylated derivatives were synthesized and evaluated for anti-Alzheimer's activity, with some showing promising results in comparison to donepezil, a current treatment option. This highlights the potential application of structurally related compounds in managing neurodegenerative diseases (Gupta et al., 2020).

Imaging and Diagnostic Applications

  • Fluorinated derivatives have been developed for imaging studies, particularly in targeting peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders. Such compounds, labeled with radioactive isotopes, can serve as probes in positron emission tomography (PET) and single-photon emission computed tomography (SPECT), providing valuable tools for the diagnosis and study of diseases (Fookes et al., 2008).

Antimicrobial and Antitumor Activities

  • Studies on imidazole acyl urea derivatives as Raf kinase inhibitors have shown significant antitumor activities, demonstrating the therapeutic potential of similar compounds in cancer treatment. The exploration of such compounds can lead to the development of new antitumor agents (Zhu, 2015).

Mécanisme D'action

Propriétés

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O/c22-17-9-7-15(8-10-17)12-24-20(27)14-26-19-6-2-1-5-18(19)25-21(26)16-4-3-11-23-13-16/h1-11,13H,12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZORRLWCCIUMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.